(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
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Overview
Description
“®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” is a chemical compound. However, detailed information about this specific compound is not readily available12. It’s worth noting that it contains a bromophenyl group, which is a common moiety in many organic compounds1.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as diastereoselective trifluoromethylation3. However, the specific synthesis process for “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” is not directly provided in the search results. However, related compounds like 4-Bromophenyl have been analyzed4.Chemical Reactions Analysis
The specific chemical reactions involving “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not detailed in the available resources. However, related compounds have been involved in reactions such as Suzuki cross-coupling5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not detailed in the available resources. However, related compounds like 4-Bromophenyl have been analyzed4.Scientific Research Applications
Chiral Catalyst Applications
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has been utilized in the field of asymmetric synthesis. Notably, it has been used in the development of a D2-symmetric dirhodium catalyst derived from a 1,2,2-triarylcyclopropanecarboxylate ligand, demonstrating effectiveness in enantioselective reactions. This catalyst, known as Rh(2)(R-BTPCP)(4), has shown high performance in enantioselective cyclopropanations and tandem cyclopropanation/Cope rearrangements. The catalyst's design takes advantage of its tolerance to various ester groups and compatibility with dichloromethane, making it a versatile component in asymmetric synthesis (Qin et al., 2011).
Applications in Chemoenzymatic Synthesis
In chemoenzymatic synthesis, this compound has been involved in the production of 1‐aryl‐2,2,2‐trifluoroethanones, subsequently used for studying their bioreduction by stereocomplementary alcohol dehydrogenases (ADHs). This process has led to the successful creation of (R)‐alcohols with high selectivity and conversion rates, showcasing the compound's role in the stereoselective pathway towards bioactive molecules like Odanacatib, a selective inhibitor of Cathepsin K (González-Martínez et al., 2019).
Applications in Material Science
In material science, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, fluorinated polyimides synthesized from multifluoromethyl-substituted aromatic diamines, related to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, have exhibited great solubility, thermal stability, mechanical properties, and optical transparency. These properties make these materials promising for applications in electronics and optics, highlighting the role of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in the development of high-performance polymers (Tao et al., 2009).
Safety And Hazards
The safety data and hazards associated with “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not specified in the available resources. However, safety data sheets for related compounds provide information on hazards, precautionary statements, and first aid measures78.
Future Directions
The future directions for research and development involving “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not specified in the available resources. However, the design and synthesis of novel compounds containing similar moieties suggest potential avenues for future exploration3.
Please note that the information provided is based on the available resources and may not fully cover the requested analysis of “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine”. For a comprehensive analysis, consultation with a subject matter expert or further research may be required.
properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCCCNTJRQNCF-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463855 |
Source
|
Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
CAS RN |
843608-53-7 |
Source
|
Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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